molecular formula C16H13NO5 B5567872 3-acetylphenyl 3-methyl-4-nitrobenzoate

3-acetylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5567872
M. Wt: 299.28 g/mol
InChI Key: WCYHOEWXJJNWOS-UHFFFAOYSA-N
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Description

3-Acetylphenyl 3-methyl-4-nitrobenzoate is an aromatic ester featuring a 3-methyl-4-nitrobenzoate backbone esterified with a 3-acetylphenol group. The compound combines electron-withdrawing substituents (nitro and acetyl groups) with a methyl group, which may influence its crystallinity, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(3-acetylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-8-13(6-7-15(10)17(20)21)16(19)22-14-5-3-4-12(9-14)11(2)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHOEWXJJNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 3-acetylphenyl 3-methyl-4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: 3-acetylphenyl 3-methyl-4-aminobenzoate.

    Reduction: 3-hydroxyphenyl 3-methyl-4-nitrobenzoate.

    Substitution: 3-acetylphenol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-acetylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-acetylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane of microorganisms or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-methyl-4-nitrobenzoate moiety but differ in ester substituents:

Compound Name Ester Group Key Substituents CAS RN Melting Point (°C) Source
3-Acetylphenyl 3-methyl-4-nitrobenzoate 3-Acetylphenyl Acetyl (electron-withdrawing) Not reported Not reported N/A
Methyl 3-methyl-4-nitrobenzoate Methyl Methyl (electron-neutral) 24078-21-5 80–82
4-(Hydroxymethyl)phenyl 3-methyl-4-nitrobenzoate 4-Hydroxymethylphenyl Hydroxymethyl (hydrogen-bond donor) Not reported Not reported
Key Observations:
  • Methyl 3-methyl-4-nitrobenzoate exhibits a well-defined melting point (80–82°C), suggesting high crystallinity due to simpler packing motifs . In 4-(hydroxymethyl)phenyl 3-methyl-4-nitrobenzoate, the hydroxymethyl group disrupts the bifurcated C–H/O (NO₂) synthon, altering crystal lattice formation .

Hydrogen Bonding and Crystal Packing

  • Nitro Group Interactions : The nitro group in all analogs participates in C–H···O hydrogen bonds, forming bifurcated synthons. These interactions are critical for stabilizing layered or helical crystal structures .
  • Ester Group Contributions :
    • The acetyl group may engage in C=O···H–C interactions, competing with nitro-based synthons. This could lead to polymorphic diversity or reduced symmetry compared to methyl esters .
    • Hydroxymethyl groups introduce O–H···O hydrogen bonds, creating extended networks that may lower solubility .

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